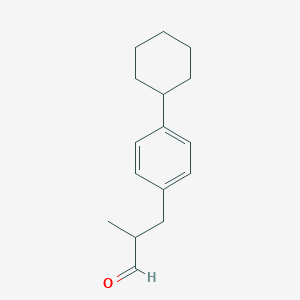

7-Bromo-3-methyl-1-benzothiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

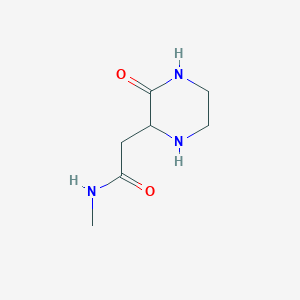

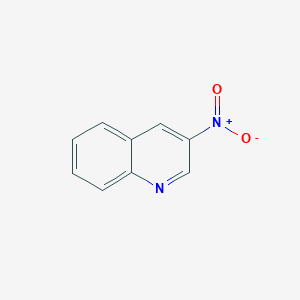

7-Bromo-3-methyl-1-benzothiophene (7-Br-3-Me-1-BT) is a heterocyclic aromatic compound that is part of the benzothiophene family. It has been studied for its potential applications in various scientific fields, including organic synthesis, drug discovery, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

7-Bromo-3-methyl-1-benzothiophene and related compounds are used as core structures in the synthesis of various chemically modified derivatives. For instance, Zhao, Alami, and Provot (2017) demonstrated the synthesis of polyhalogenated platforms using a bromocyclization process of ortho-substituted arylmethyl sulfide, which facilitated efficient access to a library of stereo-defined 2,3-disubstituted benzothiophenes (Zhao, Alami, & Provot, 2017).

Electromechanical Properties

The electromechanical properties of these compounds are of significant interest. Kadoya et al. (2020) examined the crystal structure and transistor characteristics of an unsymmetrical organic semiconductor based on a brominated benzothiophene derivative, highlighting its potential for carrier transport in organic electronics (Kadoya et al., 2020).

Organic Semiconductors

Several studies have explored the use of benzothiophene derivatives in organic semiconductors. For example, Ebata et al. (2007) investigated the properties of thin films of organic semiconductors based on dialkyl benzothiophene derivatives, demonstrating their high field-effect mobility and potential in organic field-effect transistors (Ebata et al., 2007).

Medicinal Chemistry

In the field of medicinal chemistry, benzothiophene derivatives have been studied for their pharmacological properties. Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium enoyl‐ACP reductase, showing promise for antimalarial drug development (Banerjee et al., 2011).

Organic Chemistry and Catalysis

In organic chemistry, these compounds are used in various synthetic pathways. Petrov, Popova, and Androsov (2015) explored the synthesis of 1-benzothiophen-2-amines, demonstrating the versatility of these compounds in chemical synthesis (Petrov, Popova, & Androsov, 2015).

Safety and Hazards

Zukünftige Richtungen

Thiophene-based analogs, such as 7-Bromo-3-methyl-1-benzothiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives has attracted intensive research due to their wide range of applicability .

Eigenschaften

IUPAC Name |

7-bromo-3-methyl-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECXKOZLYDEAIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590188 |

Source

|

| Record name | 7-Bromo-3-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17514-70-4 |

Source

|

| Record name | 7-Bromo-3-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)

![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)

![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)